Product packaging for Methyl 3-(5-aminopyridin-3-yl)benzoate(Cat. No.:CAS No. 1258626-34-4)

Methyl 3-(5-aminopyridin-3-yl)benzoate

Cat. No.: B597440
CAS No.: 1258626-34-4
M. Wt: 228.251
InChI Key: KKJMNRLEXNYMBY-UHFFFAOYSA-N
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Description

Methyl 3-(5-aminopyridin-3-yl)benzoate (CAS 1258626-34-4) is a high-purity chemical compound supplied for research and development purposes. This organic building block features a molecular formula of C13H12N2O2 and a molecular weight of 228.25 . The compound's structure incorporates both an aminopyridine moiety and a benzoate ester, making it a valuable intermediate for synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and biologically active molecules . Researchers utilize this compound as a key precursor in various synthetic pathways. The reactive 5-aminopyridin-3-yl group and the methyl benzoate group offer distinct sites for further chemical modification, enabling the creation of more complex molecular architectures. Proper handling and storage are essential for maintaining product integrity; this compound should be kept in a sealed container under dry conditions at 2-8°C . This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B597440 Methyl 3-(5-aminopyridin-3-yl)benzoate CAS No. 1258626-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(5-aminopyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-3-9(5-10)11-6-12(14)8-15-7-11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJMNRLEXNYMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745253
Record name Methyl 3-(5-aminopyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-34-4
Record name Benzoic acid, 3-(5-amino-3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258626-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(5-aminopyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and understanding the electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy : This technique would be used to identify all unique proton environments in Methyl 3-(5-aminopyridin-3-yl)benzoate. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and pyridine (B92270) rings, the amine (-NH₂) protons, and the methyl (-OCH₃) protons of the ester group. Key diagnostic information would include:

Chemical Shift (δ) : The position of each signal would indicate the electronic environment of the protons. For instance, the aromatic protons would appear in the downfield region (typically 6-9 ppm), while the methyl ester protons would be found further upfield (around 3-4 ppm).

Integration : The area under each peak would be proportional to the number of protons it represents, confirming, for example, the presence of three protons for the methyl group.

Spin-Spin Coupling (J) : The splitting pattern of the signals (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, allowing for the determination of substitution patterns on the aromatic rings.

¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display a unique signal for each chemically non-equivalent carbon atom. Expected signals would include those for the carbonyl carbon of the ester (highly deshielded, ~165-175 ppm), the aromatic carbons, and the methyl carbon (upfield, ~50-60 ppm).

2D NMR Techniques : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive structural connectivity.

COSY : Would show correlations between coupled protons, confirming which protons are adjacent to each other on the aromatic rings.

HSQC : Would correlate proton signals with their directly attached carbon signals, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

A comprehensive analysis using these NMR methods would provide irrefutable evidence for the proposed structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound Note: This table is predictive and illustrates the type of data expected from an experimental analysis.

TechniqueExpected Chemical Shift (ppm)Expected MultiplicityAssignment
¹H NMR~8.0 - 8.5Multiplets/SingletsAromatic protons (Pyridine & Benzene rings)
~7.0 - 7.8MultipletsAromatic protons (Pyridine & Benzene rings)
~5.0 - 6.0Broad Singlet-NH₂ protons
~3.9Singlet-OCH₃ protons
¹³C NMR~166-Ester Carbonyl Carbon (C=O)
~115 - 150-Aromatic Carbons (Pyridine & Benzene rings)
~52-Methyl Carbon (-OCH₃)

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to particular bond types. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands confirming its key structural features.

Table 2: Expected FT-IR Absorption Bands for this compound Note: This table is predictive and illustrates the type of data expected from an experimental analysis.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3250N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
1725 - 1700C=O StretchEster Carbonyl
1620 - 1580C=C StretchAromatic Rings
1300 - 1000C-O StretchEster C-O
1350 - 1250C-N StretchAromatic Amine

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system. For this compound, which contains two aromatic rings, the spectrum would likely show strong absorptions in the UV region, corresponding to π → π* transitions within the conjugated system of the pyridine and benzoate moieties. The position and intensity of these absorption bands would be sensitive to the solvent polarity and pH, particularly due to the presence of the basic amino group.

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. In a typical experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Molecular Ion Peak (M⁺) : High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₂N₂O₂). The expected monoisotopic mass is approximately 228.0899 g/mol .

Fragmentation Pattern : The molecule would also break apart into characteristic fragment ions. Analysis of these fragments would provide further structural confirmation. Expected fragmentation might include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as cleavages around the bond connecting the two aromatic rings.

Solid-State Structural Analysis and Crystallography

While spectroscopic methods define molecular structure in solution or gas phase, crystallographic techniques provide the ultimate confirmation of the three-dimensional arrangement of atoms in the solid state.

Should a suitable single crystal of this compound be grown, SCXRD analysis would provide an unequivocal determination of its molecular structure. This technique involves passing X-rays through the crystal and analyzing the resulting diffraction pattern. The data generated would allow for the calculation of:

Precise atom coordinates , confirming the connectivity and constitution of the molecule.

Accurate bond lengths and angles , providing insight into the geometry of the ester, amine, and aromatic systems.

The conformation of the molecule , including the dihedral angle between the planes of the pyridine and benzoate rings.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and the ester carbonyl, which dictate the crystal packing.

Although a crystal structure for this specific compound is not currently available in open-access crystallographic databases, this method remains the gold standard for absolute structural proof.

Single-Crystal X-ray Diffraction (SCXRD) Studies

Chromatographic and Purity Assessment Methods

The purity of this compound and the monitoring of its synthesis can be effectively achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

A common method for analyzing related aromatic and heterocyclic compounds is reverse-phase HPLC (RP-HPLC). A typical RP-HPLC setup for this compound would likely involve:

Stationary Phase: A C18 column, which is a nonpolar stationary phase.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate or formate buffer) to control pH. The composition can be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.

Detection: A UV detector is suitable, as the aromatic rings in the molecule will absorb UV light. The detection wavelength would be selected based on the compound's UV-visible spectrum to maximize sensitivity.

Iv. Advanced Theoretical and Computational Investigations of Methyl 3 5 Aminopyridin 3 Yl Benzoate

Quantum Chemical Studies

No dedicated quantum chemical studies on Methyl 3-(5-aminopyridin-3-yl)benzoate have been found in the surveyed literature. Such studies are crucial for understanding the fundamental electronic properties and behavior of a molecule.

Density Functional Theory (DFT) Calculations

DFT is a common computational method used to investigate the electronic structure of molecules. However, no specific DFT calculation results have been published for this compound.

Optimization of Molecular Geometry and Electronic Structure

Information regarding the optimized bond lengths, bond angles, dihedral angles, and electronic properties (such as charge distribution and dipole moment) derived from DFT calculations for this compound is not available.

Prediction of Spectroscopic Parameters

There are no published data on the theoretical prediction of spectroscopic parameters for this compound. This includes:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, which are valuable for confirming experimental data and aiding in spectral assignment, have not been reported.

Vibrational Frequencies: Predicted infrared (IR) and Raman spectra, useful for identifying characteristic vibrational modes, are not available.

UV-Vis Absorption Maxima: Theoretical calculations of electronic transitions (λmax), which help in understanding the compound's behavior in ultraviolet-visible spectroscopy, have not been found.

Chemical Reactivity Analysis

Analyses that predict the reactivity of the molecule are absent from the literature.

Frontier Molecular Orbitals (FMO): Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, which are key indicators of a molecule's ability to donate or accept electrons, have not been published for this specific compound.

Molecular Electrostatic Potential (MEP): MEP maps, which illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack, have not been reported.

Ab Initio Methods and Semi-Empirical Calculations

No studies employing other quantum chemical methods, such as Ab Initio (which are highly accurate but computationally expensive) or semi-empirical methods (which are faster but less precise), were found for this compound.

Molecular Modeling and Simulation

No research articles detailing molecular modeling or simulation studies, such as molecular dynamics (MD) or Monte Carlo simulations, for this compound are available. These studies would typically provide insights into the compound's conformational dynamics, interactions with solvents, or potential binding behavior with biological macromolecules.

Conformational Analysis and Tautomerism Studies

Tautomerism is another important consideration for "this compound" due to the presence of the aminopyridine moiety. The amino group can potentially exist in equilibrium with its imino tautomer. Computational studies, often employing DFT methods, can predict the relative stabilities of these tautomeric forms in different environments (gas phase or in solution). For most aminopyridine derivatives, the amino form is generally found to be the more stable tautomer under standard conditions. These theoretical calculations provide a foundational understanding of the molecule's structural preferences, which is essential for interpreting experimental data and predicting its behavior in various applications.

Structure-Property Relationships (SPR) Derivation

Understanding the relationship between the molecular structure of "this compound" and its macroscopic properties is a key goal of computational chemistry. By systematically modifying the structure of the molecule in silico (e.g., by adding or changing substituent groups) and calculating the resulting changes in its electronic and physicochemical properties, it is possible to derive valuable Structure-Property Relationships (SPRs).

For instance, the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests a higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack. These computational tools allow for a rational approach to designing new derivatives of "this compound" with tailored properties for specific applications.

Computational Prediction of Non-linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. "this compound," with its interconnected aromatic rings and the presence of an electron-donating amino group and an electron-withdrawing methyl ester group, has the structural prerequisites for NLO activity.

Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. Key parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be calculated. researchgate.net The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of the molecule. researchgate.net Theoretical studies on similar aminopyridine derivatives have shown that the nature and position of substituent groups can significantly influence the NLO response. researchgate.net By performing these calculations for "this compound," researchers can estimate its potential as an NLO material and guide the synthesis of new derivatives with enhanced NLO properties.

In Silico Approaches to Molecular Interactions

The potential biological activity of "this compound" can be explored through in silico methods that simulate its interaction with protein targets. These computational techniques are a cornerstone of modern drug discovery, enabling the rapid screening of compounds and providing insights into their mechanisms of action at a molecular level.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, "this compound") when bound to a protein target. mdpi.comtandfonline.comnih.gov This method is widely used to identify potential drug candidates and to understand the structural basis of ligand-protein interactions. mdpi.comtandfonline.comnih.gov The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity.

Given the structural motifs present in "this compound," it could potentially interact with a variety of protein families. For example, the aminopyridine scaffold is a common feature in molecules that target kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. tandfonline.comnih.gov Molecular docking studies could be performed to assess the binding of "this compound" to the ATP-binding site of various kinases. The results of such studies would provide valuable information on the potential of this compound as a kinase inhibitor.

A hypothetical molecular docking study of "this compound" with a generic kinase active site is presented in the table below.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase A-8.5Asp123, Lys45, Phe101
Kinase B-7.9Glu98, Val23, Leu87
Kinase C-9.1Met110, Tyr56, Ile78

Binding Affinity Predictions and Interaction Mechanism Elucidation

Beyond simply predicting the binding pose, computational methods can also provide quantitative estimates of the binding affinity, often expressed as the binding free energy (ΔG). More sophisticated techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be employed to refine the binding affinity predictions obtained from initial docking calculations.

Furthermore, detailed analysis of the docked complexes can elucidate the specific molecular interactions that stabilize the ligand-protein binding. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. For "this compound," the amino group and the nitrogen atom of the pyridine (B92270) ring can act as hydrogen bond donors and acceptors, respectively. The aromatic rings can participate in hydrophobic and π-π stacking interactions with aromatic residues in the protein's active site. The methyl ester group can also form hydrogen bonds or engage in electrostatic interactions.

The table below summarizes the types of interactions that could be involved in the binding of "this compound" to a hypothetical protein target.

Interaction TypePotential Interacting Groups on the LigandPotential Interacting Residues on the Protein
Hydrogen BondingAmino group, Pyridine nitrogen, Ester carbonylAsp, Glu, Ser, Thr, Gln, Asn, His
Hydrophobic InteractionsBenzene ring, Pyridine ringAla, Val, Leu, Ile, Phe, Trp, Met
π-π StackingBenzene ring, Pyridine ringPhe, Tyr, Trp, His

By combining molecular docking with more advanced computational techniques, a comprehensive understanding of the molecular interactions between "this compound" and its potential protein targets can be achieved, providing a solid foundation for the rational design of more potent and selective analogs.

V. Research Applications and Broader Scientific Relevance of Methyl 3 5 Aminopyridin 3 Yl Benzoate Derivatives

Applications in Homogeneous and Heterogeneous Catalysis

The presence of both a pyridine (B92270) ring and an amino group in the core structure of Methyl 3-(5-aminopyridin-3-yl)benzoate derivatives makes them excellent candidates for use as ligands in transition metal catalysis. These nitrogen-containing moieties can effectively coordinate with metal ions, stabilizing the catalytic species and influencing their reactivity and selectivity.

Derivatives of this compound can act as effective ligands for various transition metals, including palladium, rhodium, and copper. The pyridine nitrogen and the amino group can chelate to a metal center, forming stable complexes. The electronic and steric properties of these ligands can be fine-tuned by introducing different substituents on the pyridine or benzoate (B1203000) rings, thereby modifying the catalytic activity of the resulting metal complexes. This tunability is crucial for optimizing catalytic processes in organic synthesis. The development of such tailored ligands is a key area of research aimed at creating more efficient and selective catalysts for a variety of chemical transformations.

Transition metal complexes featuring aminopyridine-based ligands have shown significant promise in facilitating a range of catalytic transformations, most notably in carbon-carbon (C-C) bond formation reactions. nih.govnih.gov These reactions are fundamental in organic synthesis for the construction of complex molecular skeletons. For instance, palladium complexes with aminopyridine-type ligands are actively investigated for their efficacy in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of biaryls and other conjugated systems. nih.govresearchgate.netsemanticscholar.org

The role of the this compound derivative as a ligand in these processes is to stabilize the active catalytic species and to facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The electronic properties of the ligand can influence the electron density at the metal center, which in turn affects the rates of these elementary steps. While specific performance data for this compound derivatives in this context is still an area of active research, the broader class of aminopyridine ligands has demonstrated considerable potential.

Table 1: Potential Catalytic Applications of Transition Metal Complexes with Aminopyridine Benzoate Ligands

Catalytic ReactionTransition MetalPotential Advantages of Ligand
Suzuki-Miyaura CouplingPalladiumEnhanced stability and activity
Heck CouplingPalladiumControl of regioselectivity
Sonogashira CouplingPalladium/CopperPromotion of C-C bond formation
C-H ActivationRhodium, RutheniumDirecting group for site-selectivity

Advanced Materials Science Research

The unique electronic structure of this compound derivatives, characterized by electron-donating (amino) and electron-withdrawing (benzoate) groups connected through a π-conjugated pyridine system, makes them attractive for applications in materials science. This "push-pull" architecture is a key feature in the design of materials with interesting optical and electronic properties. nih.govbohrium.com

Compounds with a significant intramolecular charge transfer (ICT) from a donor to an acceptor group through a π-bridge often exhibit large second-order and third-order non-linear optical (NLO) responses. nih.gov Derivatives of this compound fit this "push-pull" molecular design, suggesting their potential as NLO materials. bohrium.com Research in this area focuses on synthesizing derivatives with enhanced hyperpolarizability, which is a measure of the NLO response. The NLO properties of a related compound, 2-aminopyridinium para-nitrobenzoate, have been investigated, showing a significant second harmonic generation (SHG) efficiency, which underscores the potential of this class of materials. researchgate.netscilit.com

Table 2: NLO Properties of a Related Aminopyridine Benzoate Compound

CompoundCrystal SystemSpace GroupBand Gap (eV)NLO Property
2-aminopyridinium para-nitrobenzoateMonoclinicP2₁3.53Exhibits second-order NLO effects

Data for a closely related compound, illustrating the potential of the material class. researchgate.netscilit.com

The electronic and optical properties of this compound derivatives make them promising candidates for use in various optoelectronic devices. researchgate.netscilit.com Their ability to absorb and emit light, coupled with their charge-transport characteristics, could be harnessed in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and optical sensors. rsc.orgmdpi.com The development of donor-acceptor molecules is a key strategy in designing materials for these applications, as the intramolecular charge transfer characteristics can be tailored to achieve desired absorption and emission wavelengths, as well as efficient charge separation and transport. nih.govmdpi.comuclm.es The synthesis of novel aminopyridine benzoate derivatives and the characterization of their photophysical and electronic properties are crucial steps toward their integration into functional optoelectronic devices. researchgate.net

Molecules with significant "push-pull" characteristics and large NLO responses are also of interest for applications in optical switching and optical limiting. Optical switching involves the modulation of light transmission by an external stimulus, while optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident light intensity. These properties are valuable for protecting sensitive optical components from high-intensity laser damage and for applications in optical communications and data processing. The investigation into how the molecular structure of this compound derivatives can be modified to enhance these phenomena is an active area of research. The design of chromophores with strong two-photon absorption is a key strategy for developing effective optical limiting materials. mdpi.comresearchgate.netnih.gov

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE), or Aggregation-Induced Emission Enhancement (AIEE), is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. beilstein-journals.orgrsc.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect, where molecular aggregation typically leads to a decrease in fluorescence intensity. beilstein-journals.orgnih.gov The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation (RIR) and vibration, in the aggregated state. This blockage of non-radiative decay pathways forces the excited state to decay via radiative emission, resulting in strong fluorescence. researchgate.net

Pyridine-containing compounds are recognized as essential skeletons for fluorescent materials. beilstein-journals.org Derivatives featuring pyridine and triphenylamine (B166846) terminals have been characterized as AIE-active fluorophores. researchgate.net The AIE properties in such molecules can be influenced by the restriction of molecular rotation and hydrogen-bonding interactions. For instance, studies on novel pyridine-based luminogens have shown that while some planar, ring-fused pyridine derivatives exhibit ACQ, other secondary aminopyridines display AIEE characteristics. beilstein-journals.org The fluorescence of these AIEE-active compounds can be tuned by environmental factors, making them suitable for applications as chemical sensors or fluorescent probes. beilstein-journals.org The structural framework of this compound, which combines a pyridine ring with a phenyl group, provides a basis for designing molecules where intramolecular motions could be restricted upon aggregation, potentially leading to AIE phenomena.

Foundations in Medicinal Chemistry Research and Drug Discovery Building Blocks

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals. nih.govsciencepublishinggroup.comresearchgate.net This structural unit's versatility makes it a cornerstone in the synthesis of new chemical entities aimed at a wide array of therapeutic targets. sciencepublishinggroup.comresearchgate.net

This compound and its derivatives are considered valuable and versatile building blocks in the synthesis of complex heterocyclic compounds. nih.gov The core structure possesses multiple reactive sites—the amino group, the pyridine nitrogen, and the methyl ester—that can be readily modified. This allows for the systematic construction of large libraries of diverse compounds. These libraries are crucial in high-throughput screening campaigns to identify novel hit and lead compounds for drug discovery programs targeting various diseases, including cancer and inflammatory conditions. nih.govnih.gov The inclusion of the aminopyridine scaffold can confer favorable medicinal properties to the target molecule. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For aminopyridine-based scaffolds, extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties.

Key findings from SAR studies on aminopyridine derivatives include:

Kinase Inhibitors : In the development of mTOR inhibitors, maintaining the aminopyridine side chain while modifying other parts of the molecule was crucial for achieving a balance of high potency and selectivity. mit.edu For c-Met kinase inhibitors, structural modifications on a parent benzoxazole (B165842) scaffold, particularly focusing on hydroxyl substituents, led to the identification of potent inhibitors. documentsdelivered.com

Anti-inflammatory Agents : For aminopyridinecarboxamide-based inhibitors of I-kappa B kinase (IKK-2), the 2-amino-5-chloropyridine-4-carboxamides were identified as the most potent derivatives with improved cellular activity. nih.gov

Antiproliferative Agents : A review of pyridine derivatives found that the presence and position of specific functional groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups enhanced antiproliferative activity against various cancer cell lines. Conversely, the presence of halogen atoms or other bulky groups often led to lower activity. mdpi.com

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Aminopyridine Derivatives
Derivative ClassTargetKey SAR FindingsReference
Aminopyridine-based NaphthyridinonemTOR KinaseMaintaining the aminopyridine side chain is critical for potency and selectivity. mit.edu
Aminopyridine CarboxamidesIKK-2Substitution with a chloro group at the 5-position of the pyridine ring (2-amino-5-chloropyridine) enhanced cellular activity. nih.gov
Aminopyridines with Benzoxazolesc-Met KinaseStructural modifications of the benzoxazole moiety, especially the hydroxyl substituent, significantly impacted inhibitory potency. documentsdelivered.com
General Pyridine DerivativesCancer Cell Lines (Antiproliferative)Presence of -OCH₃, -OH, -C=O, and -NH₂ groups enhances activity, while bulky or halogen groups tend to decrease it. mdpi.com

In vitro studies are essential for elucidating the mechanism of action of new chemical entities. For aminopyridine derivatives, these investigations often involve a combination of molecular docking simulations and biochemical assays to understand how these molecules interact with their biological targets at a molecular level. nih.gov For example, docking studies have been used to analyze the binding modes of aminopyridine derivatives against the active site of proteins like beta-catenin, with the predictions validated through in vitro enzyme inhibitory assays. nih.gov These studies confirm the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the observed biological activity. researchgate.net

The aminopyridine scaffold is a common feature in a multitude of enzyme inhibitors. The ability of the pyridine nitrogen and the exocyclic amino group to act as hydrogen bond donors and acceptors makes them adept at interacting with the active sites of various enzymes.

Kinase Inhibition : Derivatives of aminopyridine are well-known as potent inhibitors of several protein kinases, which are critical targets in oncology. Examples include inhibitors of c-Jun N-terminal kinases (JNK), mTOR, and c-Met kinase. mit.edudocumentsdelivered.comnih.gov

Tyrosinase Inhibition : Kinetic studies have shown that pyridine derivatives can act as competitive inhibitors of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov In contrast, related benzoic acid derivatives were found to inhibit the enzyme in a non-competitive manner, suggesting they bind to a site other than the active site. nih.gov

Cholinesterase Inhibition : The development of cholinesterase inhibitors is a key strategy for treating neurodegenerative diseases like Alzheimer's. Pyridine-based sulfonamides have been designed that exhibit acetylcholinesterase inhibition characteristics. mdpi.comnih.gov

Other Enzymes : Aminopyridine analogs have also been identified as inhibitors of enzymes in microbial metabolic pathways, such as isocitrate lyase (ICL) and malate (B86768) synthase (MS) in Pseudomonas aeruginosa, highlighting their potential as anti-infective agents. mdpi.com

Table 2: Enzyme Inhibition by Aminopyridine Derivatives
Enzyme TargetDerivative ClassInhibition Data / MechanismTherapeutic AreaReference
mTOR9-(6-aminopyridin-3-yl)-benzo[h] nih.govdocumentsdelivered.comnaphthyridinoneEC₅₀ = 0.25 nM (in cells)Cancer mit.edu
JNK-1, JNK-2Aminopyridine-based compoundsPotency in low double-digit nM range; >1000-fold selectivity over other MAP kinases.Inflammatory Diseases nih.gov
Tyrosinase (monophenolase)Nicotinic acid (a pyridine derivative)Competitive inhibition, Kᵢ = 1.21 mMHyperpigmentation nih.gov
Isocitrate Lyase (ICL) & Malate Synthase (MS)2-Aminopyridine (B139424) analogsInhibited both enzymes and prevented bacterial growth on acetate.Infectious Disease mdpi.com
IKK-2Aminopyridine CarboxamidesIdentified as potent inhibitors with cellular activity.Inflammation nih.gov

In addition to enzyme inhibition, derivatives of the aminopyridine-benzoate scaffold are explored for their ability to bind to and modulate the function of various cell surface and intracellular receptors. Receptor binding assays are a critical component in the characterization of new ligands, used to determine binding affinity (often expressed as Kᵢ or Kᴅ) and selectivity across different receptor subtypes. merckmillipore.comsigmaaldrich.comlabome.com These assays typically utilize a radiolabeled or fluorescently labeled ligand in a competitive format to measure the ability of a test compound to displace it from the receptor. merckmillipore.comwikipedia.org

A notable example involves the development of 2-aminopyridine derivatives as ligands for sigma (σ) receptors, which are implicated in tumor cell proliferation and neurological disorders. Researchers synthesized a series of these compounds and evaluated their binding affinity for both σ₁ and σ₂ receptor subtypes. This work led to the identification of high-affinity ligands that could serve as better research tools for investigating sigma receptor function. nih.gov While the prompt specifically mentions adenosine (B11128) receptors, the principles of receptor binding profiling are broadly applicable, and the aminopyridine scaffold can be adapted to target a wide range of receptors through synthetic modification.

Vi. Future Research Directions and Unexplored Avenues for Methyl 3 5 Aminopyridin 3 Yl Benzoate

Development of Novel and Sustainable Synthetic Routes

The synthesis of Methyl 3-(5-aminopyridin-3-yl)benzoate and its derivatives is a foundational area for future research. Current synthetic strategies for similar biaryl compounds often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Future work should focus on developing more sustainable and efficient synthetic methodologies.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents (e.g., water, ethanol), lower reaction temperatures, and reduced catalyst loadings. nih.gov The development of catalyst-free methods, where applicable, would be a significant advancement. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved reaction control, higher yields, and enhanced safety compared to traditional batch methods.

Alternative Catalysis: Exploring the use of more abundant and less toxic metal catalysts, such as iron or copper, as alternatives to palladium could drastically reduce the cost and environmental impact of the synthesis.

A comparative study of different synthetic strategies could be envisioned as follows:

Synthetic Strategy Catalyst Solvent Potential Advantages Research Objective
Suzuki-Miyaura CouplingPd(PPh₃)₄Toluene/WaterHigh yield, well-establishedOptimization for lower catalyst loading and milder conditions
C-H ArylationFe(acac)₃DioxaneUse of inexpensive, earth-abundant metalImproving regioselectivity and functional group tolerance
Buchwald-Hartwig AminationPd₂(dba)₃ / Xantphost-BuOHDirect formation of C-N bondApplication to analogous structures and scalability
Green One-Pot SynthesisNone (Catalyst-free)Water/EthanolReduced waste, cost-effective, saferExploration of multicomponent reactions to build the core structure nih.gov

This table presents a hypothetical comparison of potential synthetic routes for research and development purposes.

Advanced Characterization Techniques for Dynamic Processes

This compound possesses multiple sites for intermolecular interactions, including hydrogen bonding (amino group), potential metal coordination (pyridine nitrogen), and π-π stacking (aromatic rings). Understanding the dynamic behavior of this molecule in solution and in the solid state is crucial for its application.

Future research should employ advanced characterization techniques to probe these dynamics:

Variable Temperature Nuclear Magnetic Resonance (VT-NMR): To study conformational changes and the kinetics of intermolecular exchange processes in solution.

Solid-State NMR (ssNMR): To elucidate the structure and dynamics in different polymorphic forms and to understand host-guest interactions in co-crystals.

In-situ Spectroscopy (e.g., Raman, FTIR): To monitor reaction intermediates and understand the mechanism of its formation or its role in subsequent reactions in real-time.

Single-Crystal X-ray Diffraction: While providing a static picture, co-crystallization with different guest molecules could reveal the molecule's conformational flexibility and preferred interaction modes.

Deeper Theoretical Insights into Reaction Mechanisms and Molecular Interactions

Computational chemistry offers a powerful tool to complement experimental studies. rsc.org Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and non-covalent interactions of this compound.

Prospective computational studies could include:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for its synthesis to guide the development of more efficient catalysts and reaction conditions. acs.orgprinceton.edu

Molecular Electrostatic Potential (MEP) Mapping: To predict sites susceptible to electrophilic and nucleophilic attack and to understand its intermolecular interaction landscape.

Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature and strength of intramolecular and intermolecular hydrogen bonds and other weak interactions.

Molecular Dynamics (MD) Simulations: To simulate the behavior of the molecule in different solvent environments or its interaction with biological macromolecules, providing insights into its potential as a research probe or drug scaffold.

Exploration of Emerging Application Domains (e.g., bioimaging probes, sensing)

The inherent structural features of this compound make it an attractive candidate for development into functional molecules for sensing and imaging. The aminopyridine moiety is known to be a part of many fluorescent molecules and can act as a metal-ion binding site. nih.govresearchgate.netmdpi.com

Future research avenues in this area include:

Fluorescent Chemosensors: Modification of the core structure by introducing other fluorophores or specific binding sites could lead to selective sensors for metal ions or biologically relevant anions. The pyridine (B92270) nitrogen and amino group could cooperatively bind to metal ions, potentially leading to a change in fluorescence ("on-off" or ratiometric response). researchgate.netnih.gov

Bioimaging Probes: The scaffold could be functionalized to target specific cellular compartments, such as lipid droplets, or to respond to changes in the cellular microenvironment (e.g., pH, viscosity). mdpi.com Its potential for aggregation-induced emission (AIE) could also be explored.

Organic Light-Emitting Diodes (OLEDs): As a bifunctional molecule, it could serve as a building block for novel materials in optoelectronics, potentially as a host material or as part of an emissive complex.

Potential Application Key Molecular Feature Modification Strategy Sensing/Imaging Target
Metal Ion SensorAminopyridine moietyConjugation with a known fluorophoreHeavy metal ions (e.g., Fe³⁺, Hg²⁺, Cu²⁺) researchgate.net
pH ProbePyridine nitrogenIntroduction of pH-sensitive groupsAcidic organelles (e.g., lysosomes)
Lipid Droplet ImagingLipophilic characterExtension of conjugated systemCellular lipid storage
Enzyme Activity ProbeEster groupDesign as a substrate for specific hydrolasesEnzyme activity in live cells

This table provides illustrative examples of how this compound could be developed for sensing and bioimaging applications.

Rational Design of Highly Selective Analogues for Research Probes

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, notably in the design of protein kinase inhibitors. rsc.orgnih.govresearchgate.net The structure of this compound provides a versatile starting point for the rational design of more complex and highly selective research probes to investigate biological pathways.

Future design strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification at the amino group, the ester, and the aromatic rings to understand how these changes affect binding affinity and selectivity for a particular biological target.

Fragment-Based Drug Discovery: Using the core scaffold as a starting point and growing it by adding fragments known to interact with specific protein families.

Computational Docking and Virtual Screening: Employing in silico methods to predict the binding of virtual libraries of analogues to protein targets of interest, such as kinases or epigenetic enzymes, thereby prioritizing synthetic efforts. nih.gov

High-Throughput Screening Methodologies for Derivative Libraries

To efficiently explore the potential of the this compound scaffold, the development and application of high-throughput screening (HTS) methodologies are essential. nih.gov This involves creating a chemical library of derivatives and screening them against a panel of biological targets.

Key steps for future work in this area are:

Combinatorial Synthesis: Developing a robust synthetic route (e.g., solid-phase or parallel synthesis) that allows for the rapid generation of a diverse library of analogues by varying the substituents on the aminopyridine and benzoate (B1203000) rings. researchgate.net

Assay Development: Designing and validating cell-based or biochemical assays suitable for HTS to measure the activity of the library compounds against targets of interest (e.g., kinase inhibition, cytotoxicity against cancer cell lines).

Data Analysis and Hit Validation: Utilizing cheminformatics to analyze the screening data, identify structure-activity relationships, and select promising "hits" for further validation and optimization. ku.edu The screening of a focused library of these derivatives could rapidly uncover novel biological activities. nih.gov

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical properties and potential applications of this compound, transforming it from a simple chemical entity into a valuable tool for chemistry, biology, and materials science.

Q & A

Q. What are the common synthetic routes for Methyl 3-(5-aminopyridin-3-yl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthetic routes often involve coupling reactions between substituted pyridine derivatives and benzoate esters. For example, analogous compounds (e.g., methyl 3-(1-amino-2-hydroxyethyl)benzoate) are synthesized via nucleophilic substitution or esterification under acidic or basic conditions . Key optimization parameters include:
  • Catalyst selection : Use of palladium catalysts for cross-coupling reactions.
  • Temperature control : Reactions typically proceed at 60–100°C to balance yield and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Table 1 : Example Reaction Conditions for Analogous Esters
Reaction TypeCatalystSolventYield (%)Reference
EsterificationH₂SO₄MeOH75–85
Suzuki CouplingPd(PPh₃)₄DMF/H₂O60–70

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, pyridine ring protons at 7–9 ppm). For example, methyl benzoate derivatives show distinct splitting patterns for ortho-substituted protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak for C₁₃H₁₂N₂O₂ at 236.27 g/mol).
  • IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be analyzed using graph set analysis?

  • Methodological Answer : Graph set analysis (G. M. Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., chains, rings). For example:
  • Step 1 : Resolve crystal structure via X-ray diffraction.
  • Step 2 : Identify donor-acceptor pairs (e.g., NH₂→O=C interactions).
  • Step 3 : Assign graph descriptors (e.g., D = donor, A = acceptor; a C(6) chain indicates six-membered hydrogen-bonded rings) .
  • Implications : Strong NH₂⋯O bonds may stabilize crystal packing, influencing solubility and mechanical properties .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can data contradictions be resolved?

  • Methodological Answer :
  • Challenge 1 : Disordered pyridine/benzene rings require constraints (e.g., AFIX commands in SHELXL) to model atomic positions .
  • Challenge 2 : Twinning or weak diffraction data may necessitate TWIN or HKLF 5 instructions for refinement .
  • Data Contradictions : Cross-validate with spectroscopic data (e.g., NMR chemical shifts vs. crystallographic bond lengths) to resolve ambiguities .

Q. How can researchers investigate the biological activity mechanisms of this compound?

  • Methodological Answer :
  • Step 1 : Perform molecular docking to predict interactions with targets (e.g., kinases, receptors). Analogous compounds (e.g., oxetane derivatives) show kinase inhibition via π-π stacking and hydrogen bonding .
  • Step 2 : Validate with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).
  • Step 3 : Analyze structure-activity relationships (SAR) by synthesizing derivatives (e.g., nitro or halogen substitutions) .

Data Contradiction Analysis

Q. How should discrepancies between spectroscopic and crystallographic data be addressed?

  • Methodological Answer :
  • Scenario : NMR suggests planar pyridine, but X-ray shows puckering.
  • Resolution :

Check for solvent effects in NMR (e.g., DMSO may stabilize planar conformers).

Use DFT calculations to compare energy barriers for puckering vs. planarity .

Re-examine refinement parameters (e.g., thermal displacement ellipsoids in SHELXL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.